[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine
CAS No.:
VCID: VC17765908
Molecular Formula: C12H22N2S
Molecular Weight: 226.38 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine -](/images/structure/VC17765908.png)
Description |
[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine is a complex organic compound with a molecular formula of C12H22N2S and a molecular weight of approximately 226.38 g/mol . This compound features a dimethylamino group attached to a propyl chain, which is further connected to an ethyl group that includes a methylthiophene moiety. The presence of both a dimethylamino group and a methylthiophene ring distinguishes this compound from others, potentially enhancing its solubility and interaction profile, making it interesting for further research in medicinal chemistry and material science. Structural Features and Potential ApplicationsThe structural configuration of [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine suggests potential applications in medicinal chemistry due to its unique functional groups and the presence of sulfur within the thiophene ring. The compound's versatility in chemical reactions and interactions with biological systems could lead to various applications in pharmaceuticals and chemical synthesis. Key Structural Features:
Synthesis MethodsThe synthesis of [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine can be achieved through various methods, typically involving amination reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of catalysts may also enhance reaction efficiency. Research Findings and Potential Areas of StudyResearch into the interactions of [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine with biological systems is necessary to elucidate its pharmacodynamics and pharmacokinetics. Potential areas of study include:
Comparison with Similar CompoundsSeveral compounds share structural similarities with [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine, including:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine | ||||||||||||
Molecular Formula | C12H22N2S | ||||||||||||
Molecular Weight | 226.38 g/mol | ||||||||||||
IUPAC Name | N',N'-dimethyl-N-[1-(3-methylthiophen-2-yl)ethyl]propane-1,3-diamine | ||||||||||||
Standard InChI | InChI=1S/C12H22N2S/c1-10-6-9-15-12(10)11(2)13-7-5-8-14(3)4/h6,9,11,13H,5,7-8H2,1-4H3 | ||||||||||||
Standard InChIKey | CPBVCUQPECCFEC-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC1=C(SC=C1)C(C)NCCCN(C)C | ||||||||||||
PubChem Compound | 63991421 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume